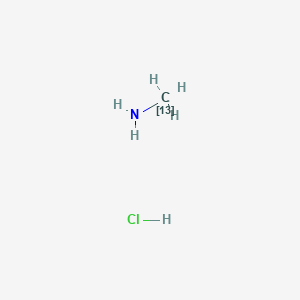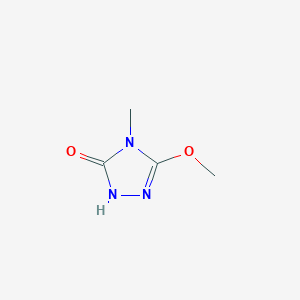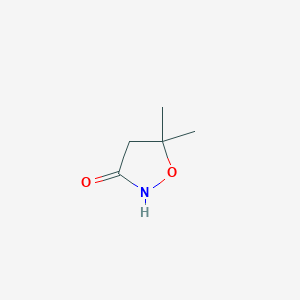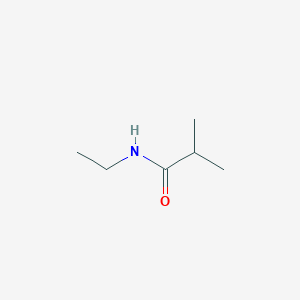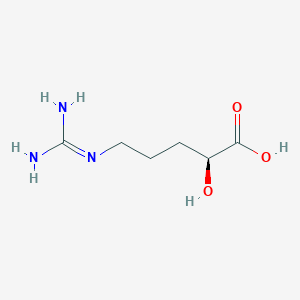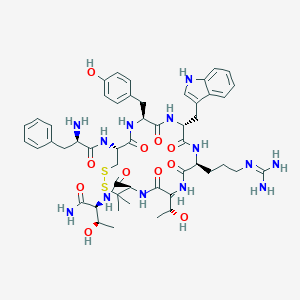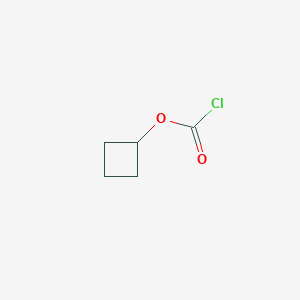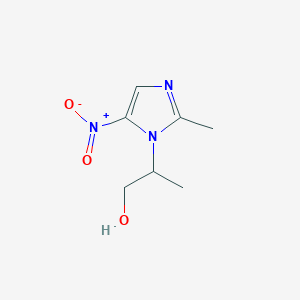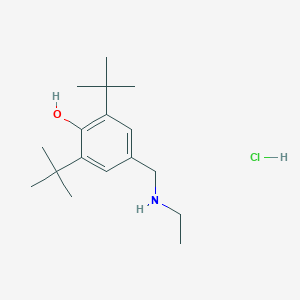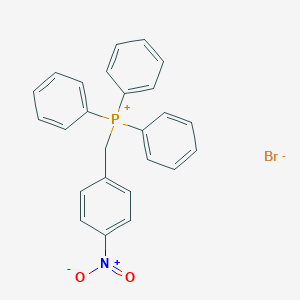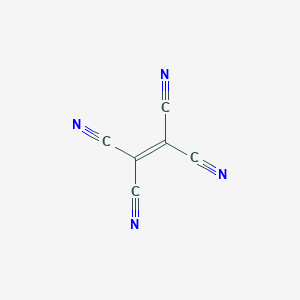
四氰基乙烯
描述
Tetracyanoethylene, also known as ethenetetracarbonitrile, is an organic compound with the formula C₂(CN)₄. It is a colorless solid, although samples are often off-white. Tetracyanoethylene is an important member of the cyanocarbons, a class of compounds containing multiple cyano groups. It is known for its strong electron-accepting properties, making it a valuable reagent in various chemical reactions .
科学研究应用
Tetracyanoethylene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
作用机制
Target of Action
Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid and an important member of the cyanocarbons . The primary target of TCNE is electron-rich alkynes . It acts as an electron acceptor , with cyano groups having low energy π* orbitals . The presence of four such groups, with their π systems (conjugated) to the central C=C double bond, gives rise to an electrophilic alkene .
Mode of Action
TCNE interacts with its targets through a [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction . This reaction allows the synthesis of redox-active donor-acceptor chromophores from an electron-rich alkyne and electron-poor olefins like TCNE . The detailed mechanism of the reaction has been the subject of both computational and experimental studies . The CA step seems to proceed in a stepwise manner via a zwitterionic intermediate .
Biochemical Pathways
The biochemical pathways affected by TCNE involve the interaction of the compound with electron-rich alkynes . The [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction leads to the formation of redox-active donor-acceptor chromophores . This reaction can be described as a cycloaddition between the alkyne and TCNE to generate a cyclobutene intermediate that subsequently undergoes a retro-electrocyclization to form the butadiene product .
Pharmacokinetics
It is known that tcne has high solubility (20 M in acetonitrile), remarkable electrochemical stability, and redox reversibility . These properties suggest that TCNE could have interesting pharmacokinetic properties if studied in a biological context.
Result of Action
The result of TCNE’s action is the formation of redox-active donor-acceptor chromophores . These chromophores are formed from an electron-rich alkyne and electron-poor olefins like TCNE . The formation of these chromophores is facilitated by the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction .
Action Environment
The action of TCNE can be influenced by environmental factors. For instance, the yield of the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction depends strongly on the specific alkyne used . Moreover, the reaction can be performed in water in the presence of surfactants . This suggests that the action, efficacy, and stability of TCNE can be influenced by the chemical environment in which it is used.
准备方法
Synthetic Routes and Reaction Conditions: Tetracyanoethylene is typically prepared by brominating malononitrile in the presence of potassium bromide to form a dibromomalononitrile-potassium bromide complex. This complex is then dehalogenated using copper powder in dry benzene under reflux conditions. The reaction mixture is filtered, and the product is purified by recrystallization from dry chlorobenzene .
Industrial Production Methods: Industrial production of tetracyanoethylene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient stirring, temperature control, and purification techniques are critical to the industrial synthesis of tetracyanoethylene .
Types of Reactions:
Reduction: It acts as an electron acceptor and can be reduced at -0.27 V versus ferrocene/ferrocenium.
Substitution: In the presence of base, tetracyanoethylene reacts with malononitrile to form salts of pentacyanopropenide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at low temperatures.
Reduction: Electrochemical reduction using ferrocene/ferrocenium as a reference.
Substitution: Base such as potassium hydroxide in an appropriate solvent.
Major Products:
Oxidation: Tetracyanoethylene oxide.
Reduction: Reduced tetracyanoethylene anion.
Substitution: Pentacyanopropenide salts.
相似化合物的比较
Tetracyanoquinodimethane (TCNQ): Another strong electron acceptor used in the synthesis of charge-transfer complexes.
Tetracyanobutadiene (TCBD): Used in similar applications as tetracyanoethylene, particularly in the synthesis of conducting polymers.
Uniqueness: Tetracyanoethylene is unique due to its high electron affinity and versatility in forming various chemical compounds. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in both academic and industrial research .
属性
IUPAC Name |
ethene-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDYACGHTUPAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4 | |
| Record name | tetracyanoethylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tetracyanoethylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26678-76-2 | |
| Record name | 1,1,2,2-Ethenetetracarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26678-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7049425 | |
| Record name | Tetracyanoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracyanoethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
670-54-2 | |
| Record name | Tetracyanoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyanoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRACYANOETHYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,2-Ethenetetracarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetracyanoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACYANOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C592309ECU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



